2-(2-(Methylamino)thiazol-4-yl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
180207-27-6 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.219 |
IUPAC Name |
2-[2-(methylamino)-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-7-6-8-5(2-3-9)4-10-6/h4,9H,2-3H2,1H3,(H,7,8) |
InChI Key |
CIYMXSNNIGGYNL-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CS1)CCO |
Synonyms |
4-Thiazoleethanol, 2-(methylamino)- |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 2 Methylamino Thiazol 4 Yl Ethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Comprehensive, experimentally-derived NMR data for 2-(2-(methylamino)thiazol-4-yl)ethanol is not available in the reviewed sources. The following sections outline the type of analysis required for full structural elucidation, though specific data points could not be populated.
Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for this compound, have not been reported in the available literature. Such data would be essential for confirming the arrangement of protons within the molecule, including those on the thiazole (B1198619) ring, the ethanol (B145695) side chain, and the methylamino group.
No data available in searched sources.
Detailed ¹³C NMR spectral data for this compound, which would identify the chemical environment of each carbon atom, is not documented in the searched scientific databases.
No data available in searched sources.
While 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard for unambiguous structural assignment, no such experimental analyses for this compound have been published in the reviewed sources. sigmaaldrich.comnist.govmdpi.com These techniques would be critical for confirming the connectivity between protons and carbons throughout the molecular structure.
No data available in searched sources.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Detailed mass spectrometry analysis provides information on the molecular weight and fragmentation of a compound, which is crucial for confirming its structure.
A specific High-Resolution Mass Spectrometry (HRMS) measurement for this compound was not found. However, a study on the synthesis of related novel 2-methylamino-4-substituted-1,3-thiazoles reported an HRMS value for a precursor compound, ethyl 2-(2-(methylamino)thiazol-4-yl)acetate. nih.gov This ester derivative showed an (M+H)⁺ ion at m/z 201.082, which is consistent with its chemical formula. nih.gov The target compound, this compound, would be the alcohol resulting from the reduction of this ester.
No direct HRMS data available for the title compound in searched sources.
An analysis of the mass spectrometry fragmentation pattern for this compound has not been reported. Typically, fragmentation patterns in related structures, such as other thiazole derivatives, involve cleavages of the side chains and eventual fragmentation of the heterocyclic ring system. sigmaaldrich.com Common fragmentation for secondary amines often involves alpha-cleavage, and alcohols can exhibit loss of a water molecule. However, without experimental data, a specific fragmentation pathway for the title compound cannot be detailed.
No data available in searched sources.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum provides clear evidence for its key structural features: the hydroxyl group, the secondary amine, the thiazole ring, and the alkyl portions.
The spectrum of this compound is expected to exhibit characteristic absorption bands. A broad peak in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibration of the secondary methylamino group typically appears as a sharp to medium band around 3350-3310 cm⁻¹.
The aromatic thiazole ring gives rise to several distinct peaks. wikipedia.org C-H stretching vibrations from the ring are expected in the 3100-3000 cm⁻¹ region. researchgate.net The C=N and C=C double bond stretching vibrations within the heterocyclic ring are characteristic and typically appear in the 1625-1540 cm⁻¹ range. nih.govamazonaws.com The stretching vibrations for the aliphatic C-H bonds in the ethanol and methyl groups are found between 3000 and 2850 cm⁻¹. nih.gov Finally, the C-O stretching of the primary alcohol would be visible as a strong band in the 1075-1000 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |
|---|---|---|---|
| Alcohol (O-H) | Stretching | 3400 - 3200 | Broad, Strong |
| Secondary Amine (N-H) | Stretching | 3350 - 3310 | Sharp, Medium |
| Aromatic Thiazole (C-H) | Stretching | 3100 - 3000 | Medium to Weak |
| Alkyl (C-H) | Stretching | 3000 - 2850 | Strong |
| Thiazole Ring (C=N, C=C) | Stretching | 1625 - 1540 | Medium to Strong |
| Alcohol (C-O) | Stretching | 1075 - 1000 | Strong |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a crucial quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This method serves as a fundamental check for the purity and empirical formula of a synthesized sample. For this compound, the molecular formula is C₆H₁₀N₂OS.
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms. A highly pure sample of the compound is combusted in a controlled environment, and the resulting combustion products (CO₂, H₂O, N₂, SO₂) are measured to determine the percentages of each element. The experimental values obtained for a pure sample should align closely with the calculated theoretical values, typically within a margin of ±0.4%. This correspondence confirms that the synthesized compound has the correct elemental makeup and is free from significant impurities. nih.gov
| Element | Symbol | Atomic Weight (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 45.54% |
| Hydrogen | H | 1.01 | 6.37% |
| Nitrogen | N | 14.01 | 17.70% |
| Oxygen | O | 16.00 | 10.11% |
| Sulfur | S | 32.07 | 20.27% |
| Total Molecular Weight (g/mol) | 158.24 |
X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline derivatives)
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, this technique is widely applied to its crystalline derivatives to provide unambiguous structural proof. nih.gov
Should a suitable single crystal of this compound or one of its derivatives be obtained, X-ray diffraction analysis would yield a wealth of structural information. This includes:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by other spectroscopic methods.
Conformation: The exact spatial orientation of the flexible ethanol and methylamino side chains relative to the rigid thiazole ring.
Intermolecular Interactions: The analysis would reveal how individual molecules pack in the crystal lattice. It would explicitly show hydrogen bonding interactions, such as those involving the hydroxyl (O-H) and amine (N-H) groups as donors and the nitrogen and sulfur atoms of the thiazole ring or the hydroxyl oxygen as acceptors. These interactions are critical in determining the physical properties of the solid.
Stereochemistry: For chiral derivatives, crystallography can determine the absolute configuration of stereocenters.
Computational and Theoretical Investigations of 2 2 Methylamino Thiazol 4 Yl Ethanol and Analogous Structures
Density Functional Theory (DFT) Studies for Electronic and Molecular Structures
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular and electronic properties of various compounds, including thiazole (B1198619) derivatives. DFT studies for 2-(2-(methylamino)thiazol-4-yl)ethanol would typically involve calculations at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), to obtain accurate results. Such studies on analogous thiazole systems have been instrumental in understanding their stability, reactivity, and potential applications. taylorfrancis.comnih.govuobaghdad.edu.iqresearchgate.net
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Conformational analysis is also critical, especially due to the flexible ethanol (B145695) side chain and the methylamino group. Different rotational isomers (conformers) can exist, and their relative energies determine their population at a given temperature. By systematically rotating the key single bonds and performing energy calculations, the global minimum energy conformer and other low-energy conformers can be identified. This information is vital for understanding how the molecule might interact with biological targets.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C2-N3 | 1.38 |
| N3-C4 | 1.39 | |
| C4-C5 | 1.37 | |
| C5-S1 | 1.72 | |
| S1-C2 | 1.74 | |
| C2-N(amino) | 1.36 | |
| C4-C(ethanol) | 1.51 | |
| Bond Angle (°) | S1-C2-N3 | 115.0 |
| C2-N3-C4 | 110.0 | |
| N3-C4-C5 | 116.0 | |
| C4-C5-S1 | 111.0 | |
| C5-S1-C2 | 88.0 | |
| Dihedral Angle (°) | C5-C4-C(ethanol)-C(OH) | ~180 (anti) or ~60 (gauche) |
| C4-C(ethanol)-O-H | Variable |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. researchgate.netnih.govucsb.eduunesp.brscispace.com
For this compound, FMO analysis would reveal the distribution of electron density in these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich thiazole ring and the methylamino group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the thiazole ring, suggesting these are the potential sites for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 4.7 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed picture of the charge transfer and delocalization of electron density within a molecule. nih.govresearchgate.netnih.govtandfonline.com For this compound, NBO analysis would quantify hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
Key interactions would likely include the delocalization of lone pair electrons from the nitrogen and sulfur atoms of the thiazole ring into the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the amino nitrogen (LP(N)) and the π* antibonding orbital of the C=N bond in the thiazole ring (π*(C2-N3)) would indicate the extent of electron delocalization and contribute to the stability of the molecule. The magnitude of the second-order perturbation energy (E(2)) from the NBO analysis provides a quantitative measure of the strength of these interactions.
Table 3: Predicted NBO Analysis - Second-Order Perturbation Energies (E(2)) for Key Interactions in this compound (Note: The following data is illustrative and based on typical values for similar structures.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(amino) | π(C2-N3) | ~25.0 |
| LP(1) S1 | σ(C2-N3) | ~5.0 |
| π(C4-C5) | π*(C2-N3) | ~18.0 |
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net
For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs. These regions would be susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating these are sites for potential nucleophilic attack. The MEP map provides a comprehensive visual representation of the molecule's charge distribution and potential interaction sites.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations rely on force fields, which are a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. While standard force fields like AMBER and CHARMM are well-developed for common biomolecules, they may lack accurate parameters for less common structures like substituted thiazoles. researchgate.netugent.benih.govnih.govarxiv.org
Therefore, a crucial step before performing MD simulations of this compound would be the parameterization of the thiazole moiety. This process involves deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) that are specific to this chemical group. These parameters are typically derived from high-level quantum mechanical calculations (like DFT) on smaller, representative fragments of the molecule. The goal is to develop a force field that can accurately reproduce the structural and energetic properties of the molecule as determined by quantum mechanics. This ensures that the subsequent MD simulations provide a realistic representation of the molecule's dynamic behavior.
Molecular Dynamics Simulations for Conformational Landscapes (general for similar molecules)
Molecular dynamics (MD) simulations are a powerful computational tool utilized to understand the dynamic behavior of molecules over time. For thiazole derivatives analogous to this compound, MD simulations provide crucial insights into their conformational landscapes, revealing the various shapes a molecule can adopt and the likelihood of each conformation. This understanding is vital as the three-dimensional structure of a molecule is intrinsically linked to its biological activity and chemical reactivity.
In the study of thiazole-based compounds, MD simulations are frequently employed to assess the stability of ligand-protein complexes. nih.govnih.gov For instance, simulations can confirm and validate the results of initial in silico docking studies by observing the behavior of the ligand within the active site of a target protein over a period of nanoseconds. nih.govresearchgate.net These simulations can reveal the persistence of key interactions, such as hydrogen bonds and π-π stacking, which are crucial for the stability of the complex. nih.gov
The conformational flexibility of the thiazole ring and its substituents is a key determinant of its interaction with biological targets. MD simulations allow researchers to explore the accessible conformational space of these molecules, identifying low-energy, stable conformations. This is achieved by calculating the potential energy of the system as a function of its atomic coordinates and solving Newton's equations of motion. The resulting trajectory provides a detailed picture of the molecule's movements, from bond vibrations and angle bending to the rotation of flexible side chains.
Key parameters analyzed from MD simulations to understand the conformational landscape and stability of thiazole derivatives include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformation.
Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of each atom around its average position. Higher RMSF values indicate greater flexibility in that region of the molecule.
Radius of Gyration (RoG): RoG provides an indication of the compactness of the molecule. Changes in RoG can signify conformational changes.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over the course of the simulation, which is critical for understanding interactions with solvent molecules or binding partners.
By analyzing these parameters, researchers can construct a comprehensive picture of the conformational preferences of thiazole derivatives, which is instrumental in the rational design of new molecules with desired biological activities. researchgate.net
In Silico Prediction of Chemical Reactivity and Stability
In silico methods, particularly those based on quantum mechanics, are invaluable for predicting the chemical reactivity and stability of molecules like this compound and its analogs. These computational approaches provide insights into the electronic structure of molecules, which governs their behavior in chemical reactions.
Density Functional Theory (DFT) is a widely used method to investigate the chemical reactivity of thiazole derivatives. nih.govresearchgate.net DFT calculations can determine various molecular properties and reactivity descriptors that help in understanding and predicting a molecule's stability and reaction pathways.
Global and Local Reactivity Descriptors:
Global reactivity descriptors provide information about the reactivity of the molecule as a whole. Key global descriptors include:
| Descriptor | Description | Significance for Reactivity and Stability |
| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-occupied orbital. | A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest energy orbital that is not occupied by electrons. | A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Related to the HOMO energy, it indicates the molecule's ability to act as an electron donor. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Related to the LUMO energy, it indicates the molecule's ability to act as an electron acceptor. |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Influences the polarity of bonds and the nature of intermolecular interactions. |
| Hardness (η) | A measure of the resistance of a molecule to a change in its electron distribution. | Molecules with a large HOMO-LUMO gap are generally considered "harder" and less reactive. |
| Softness (S) | The reciprocal of hardness. | "Softer" molecules are generally more reactive. |
Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atoms or regions within a molecule. These are crucial for predicting the sites of electrophilic and nucleophilic attack. Methods such as Fukui function analysis and Molecular Electrostatic Potential (MEP) maps are used to identify these reactive sites. The thiazole ring, being aromatic, has multiple positions where reactions such as donor-acceptor interactions and nucleophilic or oxidation reactions can occur. researchgate.net
Stability Analysis:
In silico methods also allow for the assessment of the thermodynamic stability of different isomers and conformers of thiazole derivatives. nih.gov By calculating the formation energies of various structures, researchers can identify the most stable forms. nih.gov This information is critical for understanding which species are likely to be present under specific conditions and can guide synthetic efforts towards the desired products.
Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. mdpi.com These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. mdpi.com
Derivatization Strategies and Scaffold Modification for Chemical Research
Systematic Structural Modifications of the 2-(2-(Methylamino)thiazol-4-yl)ethanol Scaffold
Strategic modification of the this compound core allows for the systematic exploration of structure-activity relationships. By altering specific functional groups, chemists can modulate properties such as solubility, polarity, and steric profile, leading to the creation of novel compounds for further investigation.
The secondary amine at the 2-position of the thiazole (B1198619) ring is a prime target for modification due to its nucleophilic character. Common derivatization strategies include N-alkylation and N-acylation.
N-Alkylation: This process involves the introduction of additional alkyl groups to the nitrogen atom. While direct alkylation can sometimes be challenging, alternative methods, such as reductive amination, can be employed. This approach can be used to introduce a variety of alkyl substituents, thereby altering the steric bulk and basicity of the amino group.
Use of Different Amines: The synthesis can be adapted to start with different N-substituted thioureas, leading to a variety of amines at the 2-position from the outset. This allows for the incorporation of diverse functional groups and structural motifs at this position.
Table 1: Examples of N-Acylation Modifications on a 2-Aminothiazole (B372263) Core
| Acylating Agent | Activating Agent | Resulting Functional Group | Reference |
|---|---|---|---|
| Carboxylic Acid | EDCI, HOBt | N-Acyl (Amide) | mdpi.com |
| O-acetylsalicyloyl chloride | Triethylamine | N-Acyl (Amide) | nih.gov |
Note: This table presents common acylation methods applicable to the 2-amino-thiazole scaffold.
The primary alcohol of the ethanol (B145695) side chain at the 4-position offers another key site for chemical modification. Its reactivity allows for a variety of transformations, including oxidation, esterification, and etherification.
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uk Partial oxidation to the aldehyde can be achieved using reagents like pyridinium chlorochromate (PCC) or by using an excess of the alcohol with a limited amount of an oxidizing agent like acidified potassium dichromate(VI) and distilling the aldehyde as it forms. chemguide.co.uk For full oxidation to the corresponding carboxylic acid, an excess of a strong oxidizing agent such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid) is typically used under reflux conditions. wikipedia.org These transformations introduce new functionalities that can be used for further conjugation or to alter the molecule's acidic properties.
Esterification: The ethanol moiety can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid. Esterification is a powerful tool for masking the polar hydroxyl group, thereby increasing lipophilicity. A variety of esterification methods are available, including the use of modern coupling agents that facilitate the reaction under mild conditions. researchgate.net
Etherification: The formation of ethers can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This modification allows for the introduction of a wide range of alkyl or aryl groups, significantly altering the steric and electronic properties of the side chain.
Table 2: Potential Derivatizations of the Ethanol Side Chain
| Reaction Type | Reagent Example | Product Functional Group | Reference |
|---|---|---|---|
| Partial Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | wikipedia.org |
| Full Oxidation | Potassium permanganate (KMnO4) | Carboxylic Acid | wikipedia.org |
| Esterification | Acetic acid, H2SO4 (catalyst) | Acetate Ester | researchgate.net |
Introducing substituents at the C5 position of the thiazole ring is a key strategy for modulating the electronic environment and steric profile of the scaffold. The process often begins with electrophilic aromatic substitution, such as bromination. The introduction of a halogen, typically bromine, at the C5 position creates a versatile intermediate. nih.gov This bromo-derivative can then participate in a variety of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide array of aryl, heteroaryl, or alkyl groups. This approach allows for the creation of a large library of analogs with diverse substituents at this position for chemical and biological screening. tandfonline.com
Table 3: Strategies for C5-Position Modification
| Step | Reaction Type | Reagent Example | Resulting Moiety | Reference |
|---|---|---|---|---|
| 1 | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-thiazole | nih.govtandfonline.com |
Synthesis of Hybrid and Fused Thiazole Systems Incorporating the 2-Methylamino-4-Ethanol Moiety
The this compound scaffold can be incorporated into larger, more complex molecular architectures, such as hybrid molecules or fused heterocyclic systems. A common strategy for creating fused systems is the Hantzsch thiazole synthesis and its variations, which can be adapted to build rings onto the core thiazole structure. researchgate.net
For instance, a derivative of the core molecule where the ethanol side chain is converted to an α-haloketone can react with a dinucleophile to form a new fused ring. More commonly, the 2-amino group of a thiazole can act as a nucleophile to build a fused imidazole ring, forming an imidazo[2,1-b]thiazole system. nih.gov This is typically achieved by reacting the 2-aminothiazole derivative with an α-haloketone. By starting with a functionalized this compound, this chemistry can be used to create novel fused polycyclic systems that embed the original moiety. nih.gov
Molecular hybridization involves covalently linking the this compound core to another distinct chemical scaffold known for its specific properties. researchgate.net This approach aims to create bifunctional molecules that combine the characteristics of both parent structures. The ethanol or methylamino groups serve as convenient handles for linking to other molecules via ester, amide, or ether linkages.
Design and Synthesis of Chemical Probes Based on the this compound Core
A chemical probe is a molecule designed to study biological systems by selectively interacting with a specific target. The this compound scaffold can be adapted for this purpose by incorporating three key components: a binding group, a reporter tag, and a linker.
Binding Group: The core scaffold itself, or a slightly modified version, would serve as the binding group, responsible for the selective interaction with the target of interest.
Reporter Tag: To enable detection and visualization, a reporter tag is attached. This could be a fluorescent dye, a biotin molecule for affinity purification, or a radioactive isotope. The ethanol side chain is an ideal attachment point for such tags. For example, it can be esterified or etherified with a molecule containing the desired reporter group.
Linker: A linker is often used to connect the binding group to the reporter tag, ensuring that the tag does not interfere with the binding interaction. The length and chemical nature of the linker can be varied to optimize the probe's performance. The ethanol side chain provides a natural point for initiating a linker of variable length.
By modifying the reactive handles on the this compound core, such as the hydroxyl or amino groups, a variety of probes can be synthesized for use in chemical biology research. ljmu.ac.uk
Table 4: Components for a Chemical Probe Based on the Core Scaffold
| Component | Function | Potential Attachment Point on Core | Example Moiety |
|---|---|---|---|
| Binding Group | Interacts with the target | The core scaffold itself | This compound |
| Reporter Tag | Enables detection/visualization | Ethanol side chain (via ester/ether) | Fluorescein, Biotin |
Mechanistic Research on Biological Interactions Through in Vitro Assays Research Context
Enzyme Binding and Inhibition Assays
There is no publicly available information regarding the interaction of 2-(2-(Methylamino)thiazol-4-yl)ethanol with any enzyme. Therefore, data on its ligand-target binding affinity, kinetic analysis of enzyme-ligand interactions, or its identification through high-throughput screening for enzyme inhibitors could not be found.
Quantification of Ligand-Target Binding Affinity (KD, IC50 values)
No studies reporting the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50) of this compound for any enzyme have been identified.
Kinetic Analysis of Enzyme-Ligand Interactions (e.g., Ki determination)
There are no available kinetic studies that have determined the inhibition constant (Ki) or the mechanism of enzyme inhibition for this compound.
High-Throughput Screening Methodologies for Enzyme Inhibitor Identification
While high-throughput screening is a common methodology for discovering enzyme inhibitors, there is no evidence to suggest that this compound has been subjected to or identified through such screening campaigns.
Receptor Binding Studies (In Vitro)
No research has been published detailing the binding of this compound to any biological receptor.
Radioligand Binding Assays for Receptor Occupancy and Affinity
Information on the use of radiolabeled this compound or its use in competitive binding assays to determine receptor occupancy and affinity is not available.
Label-Free Binding Techniques (e.g., Surface Plasmon Resonance - SPR, Mass Spectrometry-based binding assays)
There are no documented studies that have employed label-free techniques such as Surface Plasmon Resonance (SPR) or mass spectrometry-based binding assays to investigate the interaction of this compound with any receptor.
Investigation of Molecular Interaction Mechanisms
The biological activity of a ligand is fundamentally governed by its molecular interactions with its target. For this compound and its derivatives, understanding the specific non-covalent interactions such as hydrogen bonds, π-stacking, and hydrophobic interactions is critical to explaining their binding affinity and selectivity.
Role of Hydrogen Bonding Networks in Ligand-Target Interactions
Hydrogen bonds are among the most critical interactions for defining the specificity and stability of a ligand-target complex. The structure of this compound contains multiple functional groups capable of forming hydrogen bonds: the hydroxyl (-OH) group, the secondary amine (-NH-), and the nitrogen atom within the thiazole (B1198619) ring. These groups can act as both hydrogen bond donors and acceptors.
Theoretical studies on a fragment of the molecule, 2-(methylamino)-ethanol, reveal that the -NH and -OH groups can form intramolecular hydrogen bonds. researchgate.net However, in an aqueous biological environment, these groups are more likely to form stronger intermolecular hydrogen bonds with water or with amino acid residues in a protein's binding pocket. researchgate.netresearchgate.net The hydroxyl group of an ethanol (B145695) moiety, for instance, can form strong hydrogen bonds with the carbonyl and hydroxyl groups of amino acids. physchemres.org The formation of these directed interactions is crucial for the precise orientation of the ligand within the binding site. In the context of CDK inhibitors, such as the derivative H63, hydrogen bonds between the ligand and the hinge region of the kinase domain are a hallmark of potent inhibition, anchoring the molecule in the active site. nih.gov
| Functional Group in Compound | Potential Role | Potential Interacting Partner in Biological Macromolecule |
|---|---|---|
| Ethanol (-OH) | Donor/Acceptor | Carbonyl oxygen, Hydroxyl group, Nitrogen atoms (e.g., in Histidine) |
| Methylamino (-NH-) | Donor | Carbonyl oxygen (e.g., in peptide backbone) |
| Thiazole Ring Nitrogen | Acceptor | Amine/Amide protons, Hydroxyl groups |
Analysis of π-Stacking and Hydrophobic Interactions with Biological Macromolecules
Alongside hydrogen bonding, π-stacking and hydrophobic interactions are vital for stabilizing the ligand-target complex. The thiazole ring in this compound is an aromatic system capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. acs.orgnih.gov These interactions are crucial for the affinity of many kinase inhibitors, where the heterocyclic core often stacks against an aromatic residue in the ATP-binding site. acs.org
| Interaction Type | Structural Moiety in Compound | Potential Interacting Partner in Biological Macromolecule |
|---|---|---|
| π-Stacking | Thiazole Ring | Aromatic rings of Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Hydrophobic | Ethanol Alkyl Chain | Aliphatic side chains (e.g., Valine, Leucine, Isoleucine) |
| Hydrophobic | Methyl Group | Hydrophobic pockets, Alanine, Methionine |
Computational Docking Studies to Predict Binding Modes and Affinities
Computational docking is a powerful tool used to predict how a ligand might bind to the active site of a protein and to estimate its binding affinity. researchgate.net This method has been widely applied to various thiazole derivatives to understand their structure-activity relationships and guide the design of more potent molecules. nih.govnih.govimpactfactor.org
For example, docking studies of thiazole-based inhibitors against targets like DNA gyrase have revealed binding patterns similar to known drugs, with the thiazole core fitting into specific pockets of the enzyme's active site. als-journal.com These studies often calculate a binding energy score (e.g., in kcal/mol), which quantifies the predicted stability of the ligand-protein complex. Lower binding energy values typically suggest stronger interactions. impactfactor.org
In the case of 2-aminothiazole (B372263) sulfonamide derivatives, docking studies validated the in vitro results by showing strong binding affinities (binding energies from -5.75 to -7.63 kcal/mol) and detailing the specific amino acid interactions. nih.gov Docking simulations can precisely map out the hydrogen bonds, hydrophobic contacts, and π-stacking interactions, providing a three-dimensional model of the binding mode. nih.govresearchgate.net For derivatives of the this compound scaffold, such studies would be instrumental in visualizing how the ethanol, methylamino, and thiazole moieties orient themselves to maximize contact with a target protein like CDK12, thereby rationalizing its inhibitory activity. nih.gov
| Thiazole Derivative Class | Biological Target | Reported Binding Energy Range (kcal/mol) | Key Interacting Residues (Examples) | Reference |
|---|---|---|---|---|
| 2-Aminothiazole Sulfonamides | α-glucosidase | -5.75 to -7.63 | Tyr, Val, Phe, Lys, Met | nih.gov |
| Thiazolidin-4-ones | Bacterial Protein (PDB: 1KZN) | up to -6.8 | Methoxyphenyl & Indole moieties noted for affinity | impactfactor.org |
| Morpholine-based Thiazoles | DNA Gyrase | Not specified, but better affinity than ciprofloxacin (B1669076) noted | Similar binding pattern to ciprofloxacin | als-journal.com |
Q & A
Basic: What are the standard synthetic routes for 2-(2-(Methylamino)thiazol-4-yl)ethanol?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a benzothioamide derivative (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. Post-reaction, the mixture is cooled, poured into cold water, and extracted with ether. The crude product is purified via filtration over anhydrous sodium sulfate . Alternative routes include condensation of thiazole precursors with aldehydes or ketones in ethanol under acidic catalysis (e.g., acetic acid), followed by recrystallization .
Basic: How is the compound purified post-synthesis?
Answer:
Purification often involves solvent extraction (e.g., ether or dichloromethane) to isolate the oily intermediate, followed by recrystallization from ethanol or ethanol-DMF mixtures. For crystalline products, filtration and washing with cold ethanol are standard. Microanalysis (e.g., ±0.4% deviation from theoretical values) and TLC are used to confirm purity .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
NMR : Proton and carbon NMR identify thiazole ring protons (δ 6.5–7.5 ppm) and methylamino groups (δ 2.5–3.0 ppm).
IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N/C=S) validate functional groups.
Mass Spectrometry : Molecular ion peaks (e.g., m/z 143.20 for C₆H₉NOS) confirm the molecular formula.
Elemental Analysis : Microanalysis ensures ≤0.4% deviation from theoretical C/H/N/S values .
Advanced: How to design experiments to evaluate antifungal activity?
Answer:
In Vitro Assays : Test against fungal strains (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution. Minimum inhibitory concentration (MIC) is determined after 24–48 hours.
Control Groups : Include fluconazole or amphotericin B as positive controls.
Molecular Docking : Use software like AutoDock to predict binding affinity to fungal cytochrome P450 or lanosterol demethylase targets. Validate with in vitro results .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Assay Variability : Standardize protocols (e.g., incubation time, inoculum size).
Structural Analogues : Compare activity of derivatives (e.g., 4-phenyl vs. 4-methyl thiazole) to identify critical substituents.
Purity Verification : Re-characterize compounds via HPLC or elemental analysis to rule out impurities.
Mechanistic Studies : Use transcriptomics or proteomics to confirm target engagement .
Advanced: What computational methods predict interactions with biological targets?
Answer:
Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding modes to enzymes (e.g., fungal CYP51). Key parameters include grid size (20–25 Å) and exhaustiveness (≥8).
QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity.
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
Advanced: What strategies enhance bioactivity through derivatization?
Answer:
Amino Acid Conjugation : React with glycine or anthranilic acid in ethanol/water (8-hour reflux) to introduce polar groups .
Hydrazide Formation : Treat with hydrazine hydrate to generate hydrazone derivatives, improving solubility .
Triazole Hybrids : Incorporate 1,2,4-triazole moieties via click chemistry to boost antifungal potency .
Advanced: How to optimize reaction yields in thiazole synthesis?
Answer:
Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to enhance cyclization efficiency.
Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents. Ethanol often improves yield due to better solubility of intermediates.
Temperature Control : Reflux at 70–80°C balances reaction rate and byproduct formation .
Advanced: What analytical techniques address stability issues in storage?
Answer:
HPLC-UV : Monitor degradation products under accelerated conditions (40°C/75% RH).
Mass Stability Studies : Use LC-MS to detect oxidation or hydrolysis byproducts.
Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
Advanced: How to validate the compound’s role in anticancer research?
Answer:
Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays.
Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.
In Vivo Models : Evaluate tumor growth inhibition in xenograft mice, comparing intraperitoneal vs. oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
